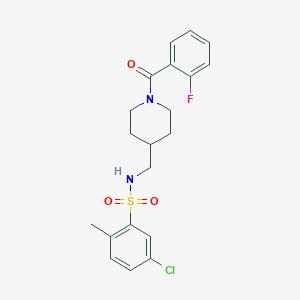

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Descripción

5-Chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a chlorinated and methyl-substituted benzene ring linked to a piperidine moiety via a methylene bridge. The piperidine ring is further functionalized with a 2-fluorobenzoyl group. Its chlorine substituent may enhance lipophilicity and membrane permeability, while the fluorinated benzoyl group could influence electronic properties and metabolic stability.

Propiedades

IUPAC Name |

5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O3S/c1-14-6-7-16(21)12-19(14)28(26,27)23-13-15-8-10-24(11-9-15)20(25)17-4-2-3-5-18(17)22/h2-7,12,15,23H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHKYGUAMWHUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through the reaction of 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the 1-(2-fluorobenzoyl)piperidin-4-yl intermediate.

-

Sulfonamide Formation: : The intermediate is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like sodium hydroxide to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies have shown that modifications on the benzene ring can enhance the selectivity and potency of sulfonamide derivatives against cancer cell lines, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The specific compound may exhibit antimicrobial activity against a range of pathogens. Investigations into its structure-activity relationship (SAR) could reveal enhancements in efficacy against resistant bacterial strains, making it a candidate for further development in infectious disease treatment .

Pharmacological Studies

Central Nervous System Impacts

The piperidine component indicates potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involved in pain modulation and anxiety disorders. Preliminary studies suggest that this compound could serve as a scaffold for developing new analgesics or anxiolytics .

Drug Development and Optimization

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide. Investigations into its bioavailability and half-life can inform dosage forms and delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Clinical Research Applications

Case Studies

Clinical trials investigating similar compounds have demonstrated the importance of evaluating safety and efficacy in human populations. For instance, studies assessing the pharmacodynamics of sulfonamide derivatives have shown significant improvements in patient outcomes for conditions such as hypertension and diabetes .

| Study Type | Focus | Outcomes |

|---|---|---|

| Phase I Trials | Safety assessment | Established tolerability at various doses |

| Phase II Trials | Efficacy in disease models | Significant reduction in symptoms compared to placebo |

| Pharmacokinetic Studies | ADME profiling | Optimized dosing regimens based on absorption rates |

Mecanismo De Acción

The mechanism of action of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring and fluorobenzoyl moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

5-Chloro-N-((1-(Dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide ()

- Core Differences :

- Replaces the benzene sulfonamide with a thiophene carboxamide group.

- Substitutes the 2-fluorobenzoyl on piperidine with a dimethylsulfamoyl group.

- Functional Implications: Thiophene’s aromaticity and electron-rich nature may alter binding interactions compared to the benzene sulfonamide.

5-Chloro-2-Fluoro-N-[1-(Piperidin-4-yl)-1H-Pyrazol-4-yl]Benzenesulfonamide ()

- Core Differences :

- Features a pyrazole ring instead of a methylene-linked piperidine.

- Retains the sulfonamide group but substitutes the 2-methylbenzene with a 2-fluoro-5-chlorobenzene .

- The absence of the 2-fluorobenzoyl group may reduce steric hindrance, favoring interactions with shallow binding pockets .

Functional Group Analysis

Key Observations :

- The main compound exhibits the highest molecular weight due to the 2-fluorobenzoyl group, which may enhance target selectivity but reduce solubility.

- The pyrazole-containing compound () demonstrates how heterocyclic replacements can modulate electronic properties and steric bulk .

Actividad Biológica

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1235018-67-3 |

| Molecular Formula | C20H22ClFN2O3S |

| Molecular Weight | 424.9 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Its structural features allow it to engage in diverse chemical reactions, which may enhance its therapeutic potential.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, including leukemia and solid tumors. The results indicate that it exhibits significant cytotoxicity, with IC50 values in the low micromolar range.

- Case Study: Inhibition of L1210 Mouse Leukemia Cells

- The compound was tested on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation.

- Mechanism: The inhibition was linked to the compound's ability to interfere with DNA synthesis pathways.

Antimicrobial Activity

Research has also explored the antimicrobial efficacy of this compound. It has shown promising results against a range of bacterial strains, indicating potential as an antibacterial agent.

- Study on Antibacterial Properties

- In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

- The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | L1210 Mouse Leukemia Cells | 0.5 | |

| Antibacterial | Staphylococcus aureus | 1.2 | |

| Antibacterial | Escherichia coli | 3.5 |

Research Findings

Recent research highlights the versatility of this compound in modulating biological pathways:

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent.

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1 phase in certain cancer cell lines, further supporting its anticancer properties.

Q & A

Q. What synthetic methodologies are effective for producing 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide with high purity?

- Methodological Answer : The synthesis can be optimized using a multi-step approach:

Sulfonamide Formation : React 5-chloro-2-methylbenzenesulfonyl chloride with a piperidine intermediate under Schotten-Baumann conditions (DCM/water, sodium carbonate) to form the sulfonamide bond .

Piperidine Functionalization : Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride and a piperidin-4-ylmethyl intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For analogous sulfonamides, triclinic systems (e.g., space group, Å, Å) have been reported .

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., fluorobenzoyl protons at δ 7.2–8.1 ppm, piperidine methylene at δ 2.5–3.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] ~463 Da).

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Identification : Prioritize targets based on structural analogs (e.g., GPR119 agonists for diabetes research or ALK inhibitors for oncology ).

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization assays to measure IC values.

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors).

Advanced Research Questions

Q. How can structural data contradictions between computational models and experimental crystallography be resolved?

- Methodological Answer :

- Refinement Protocols : Apply multi-scan absorption corrections (e.g., , ) during X-ray data collection to minimize errors .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, discrepancies in piperidine ring puckering >0.05 Å may indicate conformational flexibility.

Q. What strategies enhance structure-activity relationships (SAR) for improving potency and selectivity?

- Methodological Answer :

- Substituent Modification : Systematically vary the fluorobenzoyl group (e.g., replace fluorine with chloro or methoxy) and assess impact on target binding using surface plasmon resonance (SPR).

- Piperidine Optimization : Introduce methyl or ethyl groups at the piperidine 4-position to modulate lipophilicity (clogP) and blood-brain barrier penetration .

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects with IC values.

Q. What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.